Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,15H,8-12,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPPTQXTMDWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable indene derivative with a piperidine derivative under controlled conditions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for industrial applications to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(substituted benzamido)phenylcarbamate: Similar in structure but differs in the functional groups attached to the core structure.
N-tert-butyl-2-thioimidazole: Another compound with a tert-butyl group but with different chemical properties and applications.
Uniqueness
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : Tert-butyl 1-amino-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.44 g/mol
- CAS Number : 1228079-29-5
This compound is characterized by its spirocyclic structure, which is significant for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of the amino and carboxylate groups allows it to engage in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. In a study assessing the antibacterial effects of various spirocyclic compounds, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the modulation of signaling pathways related to cell survival.
Anti-inflammatory Activity
In a recent study, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, various concentrations of this compound were tested against clinical isolates of bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
Case Study 2: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration assessed the protective effects of this compound against neurotoxic agents. Results showed significant preservation of neuronal integrity and function when treated with this compound compared to control groups.
Q & A
Q. What are the critical safety protocols for handling Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate in laboratory settings?
Methodological Answer: Researchers must adhere to the following safety measures based on GHS classifications:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required for aerosolized particles .
- First Aid:
- Storage: Store in a dry area below 28°C, away from incompatible materials (e.g., strong oxidizers) .
Q. What synthetic strategies are typically employed to prepare this spiro piperidine derivative?
Methodological Answer: Synthesis often involves:
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm spiro connectivity and tert-butyl group integrity .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .
- X-ray Crystallography: SHELX software for refining crystal structures and resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement data be resolved for this compound?
Methodological Answer:
- Validation Tools: Use SHELXL’s built-in validation (e.g., R-factor analysis, electron density maps) to identify outliers .
- Twinning Analysis: Employ PLATON or TWINLAW to detect and model twinning in crystals .
- Cross-Validation: Compare refined structures with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and angles .
Q. What computational approaches predict the reactivity of the spiro center in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices (using B3LYP/6-31G*) to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., in DMSO) to assess steric hindrance around the spiro carbon .
- Transition State Analysis: Locate TS structures using QST2/QST3 methods in Gaussian to determine activation barriers .
Q. How should researchers reconcile conflicting toxicity data from different safety assessments?
Methodological Answer:
- Data Cross-Referencing: Compare GHS classifications across SDS (e.g., acute toxicity in vs. ).
- Experimental Validation: Conduct in vitro assays (e.g., Ames test for mutagenicity) to verify conflicting claims .
- Hazard Prioritization: Focus on consensus hazards (e.g., skin/eye irritation) and mitigate risks via engineering controls (e.g., fume hoods) .
Q. What strategies address stereochemical challenges in synthesizing enantiopure forms of this compound?
Methodological Answer:
- Chiral Auxiliaries: Use tert-butanesulfinamide for asymmetric induction during spiro ring closure .
- Chiral Chromatography: Separate enantiomers using Chiralpak IA/IB columns with hexane/isopropanol mobile phases .
- Circular Dichroism (CD): Confirm enantiopurity by matching experimental CD spectra with computed spectra (e.g., TDDFT) .
Data Contradiction Analysis
Q. How can researchers resolve inconsistencies in reported decomposition products during thermal stability studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor mass loss under nitrogen/air to identify decomposition intermediates (e.g., CO, NOx) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Capture volatile byproducts (e.g., tert-butyl alcohol) and compare with literature .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate decomposition pathways under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
